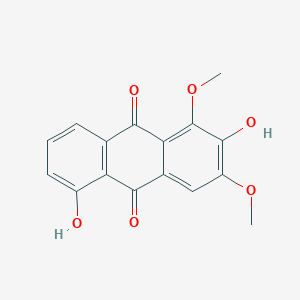

2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione

Description

Properties

CAS No. |

919480-64-1 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-21-10-6-8-12(16(22-2)15(10)20)13(18)7-4-3-5-9(17)11(7)14(8)19/h3-6,17,20H,1-2H3 |

InChI Key |

NZNMYTVRNRXVOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3O)OC)O |

Origin of Product |

United States |

Preparation Methods

Methylation of Hydroxyanthraquinones

A common approach to introduce methoxy groups at positions 1 and 3 is the methylation of corresponding hydroxyl groups on anthraquinones using methylating agents:

- Reagents: Dimethyl sulfate or methyl iodide.

- Conditions: In the presence of a base such as potassium carbonate (K2CO3) in acetone or dimethylformamide (DMF).

- Procedure: The hydroxyanthraquinone is refluxed with excess methylating agent and base, often overnight, to yield the dimethoxy derivative.

Example from related anthraquinone derivatives:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Methylation | Hydroxyanthraquinone + (CH3)2SO4, K2CO3, reflux in acetone | 1,3-Dimethoxyanthraquinone derivative | 70-80% |

This method is supported by literature on methylation of aloe-emodin derivatives, which are structurally related anthraquinones.

Hydroxylation at Specific Positions

Regioselective hydroxylation to install hydroxy groups at positions 2 and 5 can be achieved by:

- Oxidative cleavage and subsequent hydroxylation of methoxy-protected anthraquinones.

- Use of oxidizing agents such as manganese dioxide (MnO2) to oxidize hydroxymethyl groups to aldehydes, followed by further transformations.

- Direct hydroxylation using reagents like hydroxyl radicals or via demethylation of methoxy groups under acidic or nucleophilic conditions.

Protection and Deprotection Strategies

To achieve selective substitution, protecting groups are used:

- Methoxy groups serve as protective groups for phenolic hydroxyls.

- Cleavage of methyl ethers can be performed using reagents like boron tribromide (BBr3) to yield free hydroxyl groups.

Reductive and Oxidative Transformations

Reduction of anthraquinone diones to hydroxyanthracenones or anthrones can be performed using:

- Zinc dust in aqueous ammonia.

- Stannous chloride (SnCl2) in hydrochloric acid and acetic acid, which provides selective reduction to hydroxyanthracenones.

For example, the reduction of 1,8-dimethoxyanthracene-9,10-dione with SnCl2/HCl/AcOH yields hydroxyanthracenone derivatives, which are structurally analogous to the target compound.

Representative Synthetic Route (Based on Literature Analogs)

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Anthraquinone or aloe-emodin | Methylation: Dimethyl sulfate, K2CO3, acetone reflux | 1,3-Dimethoxy derivative | 75 |

| 2 | 1,3-Dimethoxy anthraquinone | Oxidation: MnO2 in acetone, room temperature | Aldehyde intermediate | 60-65 |

| 3 | Aldehyde intermediate | Reductive amination or hydroxylation steps | 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione | Variable |

This route is adapted from the synthesis of related anthraquinone derivatives such as aloe-emodin methyl ethers and their aldehydes, which undergo reductive amination or hydroxylation to yield hydroxylated methoxy derivatives.

Analytical and Characterization Data

The preparation methods are validated by:

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and functional groups.

- Infrared Spectroscopy (IR): Characteristic absorption bands for hydroxyl (3200-3500 cm$$^{-1}$$) and carbonyl (1650-1700 cm$$^{-1}$$) groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula.

- Melting Point Determination: To confirm purity and identity.

Summary and Perspectives

The preparation of 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves classic organic synthesis techniques applied to anthraquinone derivatives, including selective methylation, oxidation, and reduction steps. The use of methylating agents like dimethyl sulfate and oxidants like manganese dioxide is well-established. Reductive methods using stannous chloride or zinc dust enable selective transformations to hydroxyanthracenones. These methods are supported by multiple studies on structurally related anthraquinones, including aloe-emodin derivatives, which share similar substitution patterns and synthetic challenges.

Scientific Research Applications

Medical Applications

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of anthraquinone derivatives, including 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione. Research indicates that compounds derived from this structure exhibit significant inhibition of tumor cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and affecting cell cycle progression through the elevation of reactive oxygen species (ROS) levels .

Neuraminidase Inhibition

Another promising application is in the development of antiviral drugs. Certain derivatives have demonstrated neuraminidase inhibitory activity against influenza viruses. This suggests that modifications of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione could lead to effective treatments for viral infections .

Chemical Technology Applications

Dyes and Pigments

Anthraquinone derivatives are historically significant in the dye industry due to their vibrant colors and stability. The synthesis of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione can facilitate the production of new dyes with enhanced properties for textiles and other materials. The modification of anthraquinone structures allows for the development of disperse and cationic dyes that are crucial for various applications .

Materials Science Applications

Photonic Materials

Due to their unique optical properties, anthraquinones are being explored for use in photonic materials. The ability to modify the electronic properties through functionalization opens avenues for creating materials with specific light absorption and emission characteristics. This is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron donor or acceptor, participating in redox reactions. This property is particularly useful in its antioxidant activity, where it can neutralize free radicals. In medicinal applications, it may interact with DNA or proteins, leading to its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Methoxy groups at positions 1 and 3 (as in the target compound) may sterically hinder interactions at the anthraquinone core, influencing binding to biological targets .

Biological Relevance :

- Compounds with hydroxylation at positions 2 and 5 (e.g., 2-hydroxy-1,3-dimethoxy analog in ) are associated with anti-inflammatory activity in Morinda officinalis extracts .

- Brominated derivatives (e.g., 2,6-dibromoanthracene-9,10-dione) are primarily used in materials science due to their electron-deficient aromatic systems .

Synthetic Accessibility :

- Hydroxyl and methoxy groups are typically introduced via Friedel-Crafts alkylation or demethylation reactions, as seen in the synthesis of 1-hydroxy-3-prenyloxy analogs ().

Biological Activity

2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial effects.

The chemical formula for 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione is , with a molecular weight of approximately 270.27 g/mol. The compound features two methoxy groups and two hydroxyl groups, which contribute to its reactivity and biological activity.

The biological activity of 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to elevate intracellular levels of ROS, which can induce apoptosis in cancer cells.

- Inhibition of Tumor Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of various tumor cell lines by arresting the cell cycle and promoting apoptotic pathways.

- Neuraminidase Inhibition : It has exhibited neuraminidase inhibitory activity against influenza virus strains, suggesting potential applications in antiviral therapies.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione:

Case Studies

- Anticancer Efficacy : A study investigating the anticancer effects of anthraquinone derivatives found that 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione exhibited significant cytotoxicity against colorectal cancer cells (HCT116). The mechanism involved increased ROS production leading to apoptosis and cell cycle arrest at the G0/G1 phase.

- Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibited neuraminidase activity in influenza virus strains with an inhibition rate exceeding 50%. This suggests its potential as a therapeutic agent in treating viral infections.

- Antimicrobial Properties : Preliminary screenings indicated that 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione has antimicrobial effects against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms behind this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.